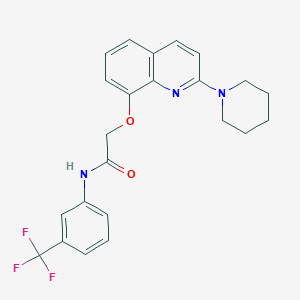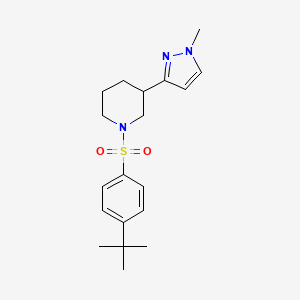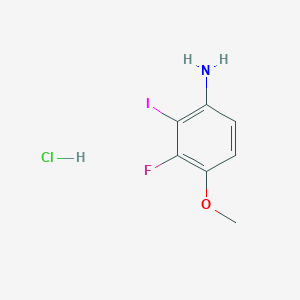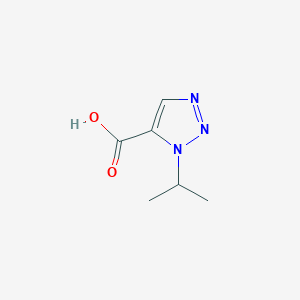
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide" often involves multi-component reactions, which allow for the efficient combination of several reactants into complex structures in a single operation. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized using a Passerini three-component reaction, highlighting the versatility and efficiency of such methods in constructing complex molecular architectures (Taran et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures often involves detailed spectroscopic techniques and computational methods. For compounds like "2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide," crystallography provides insights into molecular conformation, bonding, and interactions. Studies such as those on mefloquine derivatives offer valuable information on the crystal structures and anti-tubercular activities, revealing the potential biological relevance of similar compounds (Wardell et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, which dictate their participation in various chemical reactions. Synthesis pathways often involve nucleophilic substitutions, condensation reactions, and the use of catalysts to achieve specific structural features. For example, the preparation of N-substituted derivatives demonstrates the compound's versatility in forming biologically active molecules through targeted chemical modifications (Khalid et al., 2014).
Aplicaciones Científicas De Investigación
Structural Insights
The crystal structure of related quinoline and piperidine derivatives has been studied to understand their extended conformation and interaction characteristics. For instance, the structure of OPC-21268 shows an extended conformation through its quinolone, piperidine, phenyl rings, and acetamide side chain, stabilized by intermolecular hydrogen bonds (Kido, Kondo, Yamashita, & Ogawa, 1994). Such structural studies provide a foundation for understanding the molecular architecture and potential interaction sites of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide.
Synthetic Applications
The compound and its analogs have been synthesized and modified for various applications. The synthesis of s-Triazine-Based Thiazolidinones, including similar amide derivatives, highlights the versatility of these compounds in creating antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012). Additionally, the Passerini three-component reaction has been employed to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, showcasing the chemical flexibility and potential for generating diverse bioactive molecules (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Biological Activities
Research into the biological activities of related compounds has shown promising results in various areas. For example, 2-(Quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibitory effects against Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to cell models (Pissinate et al., 2016). This suggests potential therapeutic applications for tuberculosis treatment. Furthermore, the synthesis and evaluation of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives for positive inotropic activity indicate the utility of these compounds in cardiovascular research (Zhang, Cui, Hong, Quan, & Piao, 2008).
Propiedades
IUPAC Name |
2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)17-7-5-8-18(14-17)27-21(30)15-31-19-9-4-6-16-10-11-20(28-22(16)19)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIGSSDYNUYURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)


![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)


![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)
